2-chloro-3-(ethanesulfonyl)pyridine

Catalog No.
S2700471
CAS No.
87695-79-2
M.F
C7H8ClNO2S
M. Wt
205.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-3-(ethanesulfonyl)pyridine

CAS Number

87695-79-2

Product Name

2-chloro-3-(ethanesulfonyl)pyridine

IUPAC Name

2-chloro-3-ethylsulfonylpyridine

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66

InChI

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3

InChI Key

KRIGAYSDVBBXLW-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(N=CC=C1)Cl

Solubility

not available

    Trifluoromethylpyridines (TFMP)

      Application

      TFMP and its derivatives have applications in the agrochemical and pharmaceutical industries.

      Results

      More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

2-Chloro-3-(ethanesulfonyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethanesulfonyl group. Its molecular formula is C7H8ClNO2SC_7H_8ClNO_2S and it has a molecular weight of approximately 205.66 g/mol. This compound exhibits properties typical of sulfonyl derivatives, including potential reactivity in various

No information regarding a specific mechanism of action for 2-chloro-3-ethylsulfonylpyridine is found in scientific literature. Pyridine derivatives can exhibit various mechanisms of action depending on their functional groups [].

The chemical reactivity of 2-chloro-3-(ethanesulfonyl)pyridine can be attributed to both the chloro and sulfonyl functional groups. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. Additionally, the sulfonyl group can participate in various reactions, such as:

  • Nucleophilic Attack: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Sulfonylation Reactions: The ethanesulfonyl group can react with different nucleophiles to form sulfonamide derivatives.

These reactions make 2-chloro-3-(ethanesulfonyl)pyridine a versatile intermediate in organic synthesis.

The synthesis of 2-chloro-3-(ethanesulfonyl)pyridine can be achieved through several methods:

  • Direct Chlorination: Starting from 3-(ethanesulfonyl)pyridine, chlorination can be performed using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.
  • Sulfonation followed by Chlorination: The pyridine can first undergo sulfonation using ethanesulfonic acid, followed by chlorination to introduce the chloro group.
  • Reactions with Sulfur Trioxide: Utilizing sulfur trioxide in a chlorinating environment may also yield this compound through electrophilic aromatic substitution.

These methods highlight the compound's synthetic accessibility for further research and application.

2-Chloro-3-(ethanesulfonyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a precursor for more complex molecules that may have therapeutic effects or agricultural benefits. Additionally, it may find use in materials science due to its heterocyclic nature.

While specific interaction studies on 2-chloro-3-(ethanesulfonyl)pyridine are scarce, similar compounds have been investigated for their interactions with various biological receptors and enzymes. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.

Such studies are crucial for determining the potential therapeutic applications of this compound.

Several compounds share structural similarities with 2-chloro-3-(ethanesulfonyl)pyridine, each exhibiting unique properties and potential applications:

Compound NameMolecular FormulaSimilarity Score
2-Chloro-3-(methylsulfonyl)pyridineC7H8ClNO2S0.89
2-Chloro-5-(ethylsulfonyl)pyridineC7H8ClNO2S0.94
1-((2-Chloropyridin-3-yl)sulfonyl)propan-2-oneC10H12ClN2O2S0.87
2-Chloro-5-(methylsulfonyl)pyridineC7H8ClNO2S0.82
2,6-Dichloro-3-(methylsulfonyl)pyridineC7H6Cl2N2O2S0.87

These compounds are notable for their varying positions of substitution on the pyridine ring and different alkyl groups attached to the sulfonyl moiety. The unique arrangement of functional groups in 2-chloro-3-(ethanesulfonyl)pyridine distinguishes it from these similar compounds, potentially leading to different biological activities and reactivity profiles.

XLogP3

1.4

Dates

Modify: 2023-08-16

Explore Compound Types